

# Spectroscopic Characterization of (2-Amino-4-methylphenyl)methanol: A Technical Guide

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## Compound of Interest

Compound Name:	(2-Amino-4-methylphenyl)methanol
Cat. No.:	B1267699

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This technical guide provides a detailed overview of the spectroscopic data for the organic compound **(2-Amino-4-methylphenyl)methanol** (CAS No: 81335-87-7; Molecular Formula: C<sub>8</sub>H<sub>11</sub>NO). Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted nuclear magnetic resonance (NMR) and infrared (IR) data, alongside the theoretical mass spectrometry (MS) value. These predictions are based on the known chemical structure and established spectroscopic principles for analogous functional groups.

This guide also outlines standardized experimental protocols for acquiring NMR, IR, and MS data, and includes a visual workflow for the general process of spectroscopic analysis.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for **(2-Amino-4-methylphenyl)methanol**.

**Disclaimer:** The data presented in these tables are predicted based on the chemical structure and have not been experimentally verified from public sources. Actual experimental values may vary.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~ 6.8 - 7.2	Multiplet	3	Aromatic C-H
~ 4.6	Singlet	2	-CH <sub>2</sub> OH
~ 4.0 (broad)	Singlet	2	-NH <sub>2</sub>
~ 2.3	Singlet	3	Ar-CH <sub>3</sub>
~ 1.5 (broad)	Singlet	1	-OH

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 145	C-NH <sub>2</sub>
~ 138	C-CH <sub>3</sub>
~ 130	Aromatic C-H
~ 128	Aromatic C-H
~ 125	C-CH <sub>2</sub> OH
~ 118	Aromatic C-H
~ 65	-CH <sub>2</sub> OH
~ 21	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
3400 - 3200	Strong, Broad	O-H stretch (alcohol)
3400 - 3300	Medium	N-H stretch (amine)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Medium	Aromatic C=C stretch
1520 - 1480	Medium	Aromatic C=C stretch
1250 - 1000	Strong	C-O stretch (alcohol)
1300 - 1200	Medium	C-N stretch (aromatic amine)
900 - 675	Strong	Aromatic C-H out-of-plane bend

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Parameter	Value	Notes
Molecular Weight	137.18 g/mol	Calculated from the molecular formula C <sub>8</sub> H <sub>11</sub> NO
[M] <sup>+</sup>	137.0840	Predicted monoisotopic mass of the parent radical cation

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data outlined above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh 5-25 mg of the solid **(2-Amino-4-methylphenyl)methanol** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>, or Methanol-d<sub>4</sub>) in a clean, dry NMR tube.
- Ensure the total volume of the solution in the NMR tube is sufficient to cover the detector coils (typically a height of 4-5 cm).
- Cap the NMR tube securely.

- Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
  - Acquire the <sup>1</sup>H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Acquire the <sup>13</sup>C NMR spectrum. This will require a significantly larger number of scans than the <sup>1</sup>H spectrum due to the lower natural abundance of the <sup>13</sup>C isotope. A proton-decoupled pulse sequence is typically used.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

## Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
  - Dissolve a small amount (a few milligrams) of solid **(2-Amino-4-methylphenyl)methanol** in a volatile organic solvent (e.g., methylene chloride or acetone).
  - Place a few drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
  - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- Data Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.
  - Collect a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
  - Identify the wavenumbers of the major absorption bands and correlate them with specific functional group vibrations.

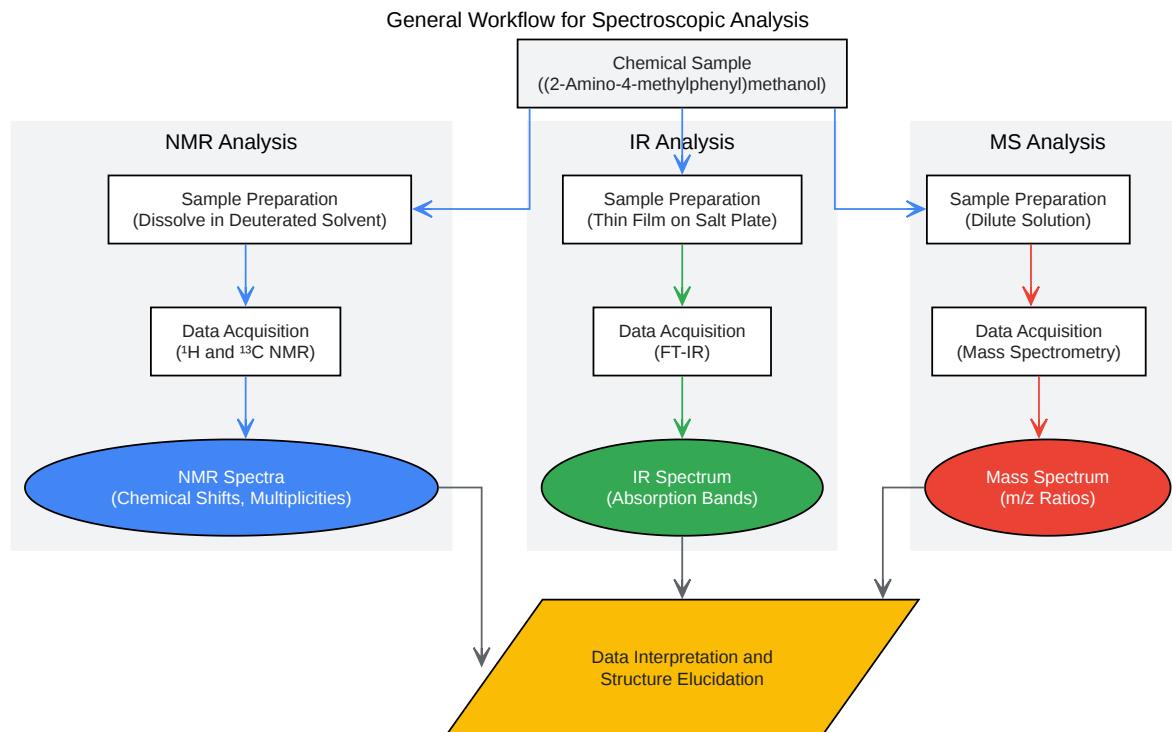
## Mass Spectrometry (MS)

- Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Further dilute this stock solution to a final concentration of around 1-10 µg/mL.
- Data Acquisition (using Electron Ionization - EI):
  - Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
  - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a radical cation (the molecular ion,  $[M]^{+\bullet}$ ), and also induces fragmentation.
  - The resulting ions are accelerated into the mass analyzer.
  - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
  - The detector records the abundance of each ion at a specific m/z value.
- Data Processing:
  - The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
  - Identify the peak corresponding to the molecular ion to determine the molecular weight of the compound.
  - Analyze the fragmentation pattern to gain information about the structure of the molecule.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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